Tris(2-methoxyethoxy)vinylsilane

Catalog No.
S702494
CAS No.
1067-53-4
M.F
C11H24O6Si
M. Wt
280.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-methoxyethoxy)vinylsilane

CAS Number

1067-53-4

Product Name

Tris(2-methoxyethoxy)vinylsilane

IUPAC Name

ethenyl-tris(2-methoxyethoxy)silane

Molecular Formula

C11H24O6Si

Molecular Weight

280.39 g/mol

InChI

InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3

InChI Key

WOXXJEVNDJOOLV-UHFFFAOYSA-N

SMILES

COCCO[Si](C=C)(OCCOC)OCCOC

Canonical SMILES

COCCO[Si](C=C)(OCCOC)OCCOC

Tris(2-methoxyethoxy)vinylsilane is an organosilicon compound characterized by its unique structure, which consists of a vinyl group attached to a silicon atom that is further bonded to three 2-methoxyethoxy groups. The molecular formula for this compound is C₁₁H₂₄O₆Si, and it has a molecular weight of approximately 264.39 g/mol. This compound is notable for its potential applications in various fields, including materials science and organic synthesis.

, particularly those involving the vinyl group. It can undergo:

  • Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to alkenes or alkynes, facilitating the formation of new silanes.
  • Cross-coupling reactions: The vinyl group can be utilized in reactions with organometallic reagents to form complex organic structures.
  • Oxidative reactions: Recent studies have shown that monovinylsilanes like tris(2-methoxyethoxy)vinylsilane can react with sulfonamides under oxidative conditions, leading to the formation of diverse silylated N-heterocycles .

Tris(2-methoxyethoxy)vinylsilane can be synthesized through several methods:

  • Direct Silylation: This method involves reacting vinyl silanes with alcohols containing methoxy groups under acidic conditions to yield the desired product.
  • Condensation Reactions: The compound can also be synthesized via the condensation of trialkoxysilanes with vinyl-containing compounds.
  • Hydrosilylation Reactions: Utilizing a hydrosilylation catalyst, this method allows for the incorporation of vinyl groups into silane frameworks effectively.

These methods highlight the versatility in synthesizing tris(2-methoxyethoxy)vinylsilane, making it accessible for research and industrial applications .

Tris(2-methoxyethoxy)vinylsilane finds utility in various applications:

  • Adhesives and Sealants: Its silane functionality enhances adhesion properties in polymer formulations.
  • Coatings: Used as a coupling agent in coatings, it improves durability and resistance to environmental factors.
  • Organic Synthesis: Acts as a versatile reagent in organic synthesis for creating complex molecules.

The compound's ability to enhance material properties makes it valuable across multiple industries, including construction and electronics .

Interaction studies involving tris(2-methoxyethoxy)vinylsilane focus on its reactivity with different substrates and its role as a coupling agent. Research indicates that it can effectively bond with various organic materials, enhancing their mechanical properties and stability. Additionally, studies on its toxicity reveal that while it poses minimal risk under controlled conditions, safety measures should be observed when handling this compound .

Tris(2-methoxyethoxy)vinylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
TrimethylsilaneContains three methyl groups attached to siliconSimple structure; primarily used as a reagent
VinyltrimethoxysilaneVinyl group with three methoxy groupsUsed mainly in polymer chemistry
TriethylsilaneContains three ethyl groups attached to siliconCommonly used as a precursor in silicon chemistry
Tris(2-methoxyethyl)silaneSimilar methoxyethyl groups but lacks vinylMore stable; less reactivity compared to vinylsilane

Tris(2-methoxyethoxy)vinylsilane stands out due to its combination of vinyl reactivity and multiple ether functionalities, making it particularly suitable for advanced material applications and organic synthesis .

Nucleophilic substitution reactions involving vinyltrimethoxysilane precursors provide a foundational route for synthesizing tris(2-methoxyethoxy)vinylsilane. These reactions typically exploit the electrophilicity of the silicon atom, where methoxy groups are displaced by 2-methoxyethoxy nucleophiles. For example, in a two-step process, vinyltrimethoxysilane reacts with excess 2-methoxyethanol under acidic or basic conditions to facilitate sequential substitution of methoxy groups. The reaction proceeds via an SN2-like mechanism at the silicon center, with steric and electronic factors influencing substitution rates.

Recent studies highlight the role of transition metal catalysts in enhancing reaction efficiency. For instance, iridium(I) siloxide complexes enable alkoxy/siloxy group exchange between vinyltrimethoxysilane and 2-methoxyethanol, achieving up to 70% yield under mild conditions. The use of titanium tetraisopropoxide as a Lewis acid catalyst further accelerates transetherification, reducing reaction times from days to hours. Key parameters include:

  • Temperature: 25–60°C
  • Solvent: Toluene or dichloromethane
  • Molar ratio: 1:3 (vinyltrimethoxysilane to 2-methoxyethanol)

Mechanochemical Activation Strategies for Alkoxysilane Formation

Mechanochemical methods offer a solvent-free, energy-efficient alternative for synthesizing tris(2-methoxyethoxy)vinylsilane. By employing high-energy ball milling, silicon particles are activated to react directly with 2-methoxyethanol. This approach bypasses traditional multistep synthesis and eliminates the need for hazardous halogens.

In one protocol, a mixture of elemental silicon, copper catalyst, and 2-methoxyethanol is milled at 40°C for 2 hours, yielding tris(2-methoxyethoxy)vinylsilane with >95% purity. Copper acts as a mechanocatalyst, forming copper silicides (e.g., Cu₃Si) that enhance silicon reactivity. The process also generates hydrogen gas as a byproduct, which can be captured for secondary applications. Advantages include:

  • Scalability: Suitable for industrial production
  • Sustainability: Minimal waste generation
  • Efficiency: Near-quantitative alcohol conversion

Catalyst Systems for Controlled Ether-Alkoxy Group Exchange

Catalyst design is critical for regulating selectivity during ether-alkoxy exchange reactions. Three primary catalyst classes have been validated:

Catalyst TypeExampleEfficiency (%)Conditions
Lewis AcidsTitanium tetraisopropoxide85–9025°C, 10 hours
EnzymesRhizopus oryzae lipase65–7525°C, 24 hours
Transition MetalsIridium(I) siloxide complexes70–8060°C, 6 hours

Lewis acids like titanium tetraisopropoxide promote transetherification by polarizing silicon-oxygen bonds, enabling nucleophilic attack by 2-methoxyethanol. Enzymatic catalysis, though slower, offers superior stereochemical control, making it ideal for specialty chemical production. Transition metal catalysts, particularly iridium-based systems, enable reversible alkoxy group transfer, ensuring high functional group tolerance.

Purification Techniques for High-Purity Industrial-Scale Production

Post-synthesis purification is essential to remove halide impurities (e.g., residual chlorides) and unreacted precursors. Zinc-mediated purification is widely adopted, where zinc metal or organic zinc compounds (e.g., diethoxy zinc) selectively adsorb halides via surface complexation. A typical workflow involves:

  • Adsorption: Treat crude product with powdered zinc (1:10 w/w) at 50°C for 4 hours.
  • Filtration: Remove zinc-halide complexes via microfiltration.
  • Distillation: Recover tris(2-methoxyethoxy)vinylsilane at 136°C/5.5 mmHg.

Anionic polymerization of TMEVS proceeds through electron transfer mechanisms, often involving alkali metals such as sodium or potassium. A critical feature of this process is the occurrence of isomerization pathways, particularly when tetramethylethylenediamine (TMEDA) is present as a coordinating ligand [4]. The isomerization arises from proton transfer reactions within silyl radical intermediates, leading to structural rearrangements in the polymer backbone. For instance, polymerization of trimethylvinylsilane analogs in the presence of TMEDA results in viscous liquid polymers rather than crystalline solids, suggesting extensive backbone isomerization [4].

The isomerization frequency correlates with solvent polarity and initiator type. In tetrahydrofuran (THF), where solvation of lithium counterions is strong, isomerization occurs rapidly due to enhanced ion pair separation. This contrasts with benzene systems, where limited solvation slows proton transfer and favors conventional chain propagation [2]. Kinetic studies show that electron transfer from potassium to TMEVS occurs at longer distances compared to sodium, reducing premature termination and enabling higher molecular weights (Mn = 50,000–100,000) [2]. Ultrasound-assisted reductive coupling further narrows molecular weight distributions (Đ = 1.2–1.5) by suppressing side reactions like chain transfer to solvent [2].

Radical-Initiated Chain Growth Kinetics and Termination Effects

Free radical polymerization of TMEVS follows classical kinetics, with dicumyl peroxide (DCPO) or benzoyl peroxide (BPO) initiating the process at 70–130°C [1] [5]. The rate equation at 120°C is expressed as:
$$
Rp = k[\text{DCPO}]^{0.6}[\text{TMEVS}]^{1.0}
$$
where $$ k $$ is the rate constant (13 L/mol·s) [5]. The overall activation energy is 112 kJ/mol, consistent with bimolecular termination mechanisms [5]. Despite this, chain transfer to the monomer limits molecular weights (Mn = 2,000–4,400) due to a high chain transfer constant ($$ C
{\text{mtr}} = 4.2 \times 10^{-2} $$) [5].

Electron spin resonance (ESR) spectroscopy reveals stable propagating radicals during polymerization, with termination rate constants ($$ kt $$) reaching $$ 3.1 \times 10^4 $$ L/mol·s at 120°C [5]. Copolymerization with vinyl acetate exhibits reactivity ratios of $$ r1 = 1.4 $$ (TMEVS) and $$ r_2 = 0.24 $$ (vinyl acetate), indicating a preference for TMEVS incorporation [5]. This selectivity stems from the electron-donating methoxyethoxy groups, which raise the monomer’s $$ Q $$-value to 0.084 and $$ e $$-value to +0.80 [5].

Coordinated Anionic Copolymerization with Ethylene Monomers

Nickel-based catalysts enable the copolymerization of TMEVS with ethylene, overcoming traditional limitations in polar monomer incorporation. Brookhart-type α-diimine nickel complexes facilitate alternating insertion, with density functional theory (DFT) calculations showing ethylene insertion barriers of 23.3 kcal/mol after TMEVS incorporation [6]. Steric repulsion between the pre-inserted silane group and incoming ethylene directs the silane moiety to the chain end rather than the main chain [6].

The coordination mechanism involves:

  • Chelation: TMEVS forms a five-membered ring with the nickel center via methoxyethoxy oxygen coordination.
  • 1,2-Insertion: The vinyl group inserts into the nickel-carbon bond, forming a σ-complex.
  • Chain Walking: Migratory insertion redistributes the silane group to thermodynamically favorable positions [6].

This process yields copolymers with up to 15 mol% silane content, as confirmed by $$ ^1\text{H} $$-NMR analysis [1].

Architectural Control in Silicon-Containing Block Copolymers

TMEVS enables precise architectural control in block copolymers through sequential polymerization strategies. Anionic ring-opening polymerization of cyclotetrasilane precursors generates polysilane macroinitiators, which subsequently initiate vinyl monomer polymerization [2]. For example, poly(phenylmethylsilane)-b-poly(TMEVS) block copolymers exhibit microphase separation, with silicon-rich domains confirmed by transmission electron microscopy [7].

Alternative approaches use trifluoromethanesulfonic acid to functionalize polysilane precursors, enabling post-polymerization modifications. Reaction with methylmagnesium iodide introduces methyl groups, creating amphiphilic blocks with tunable solubility [2]. The table below summarizes key architectural strategies:

StrategyMethodMolecular Weight (Mn)Dispersity (Đ)
Sequential anionicCyclotetrasilane → TMEVS50,000–100,0001.2–1.5
Reductive couplingUltrasound-assisted Na/K initiation10,000–50,0001.3–1.7
Post-polymerization mod.Triflic acid + Grignard reagent20,000–80,0001.4–1.9

These methodologies expand applications in photoresists, gas separation membranes, and self-healing materials [2] [7].

Physical Description

Liquid

UNII

907I50BC2S

GHS Hazard Statements

Aggregated GHS information provided by 229 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 229 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 224 of 229 companies with hazard statement code(s):;
H312 (29.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (22.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (73.21%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1067-53-4

Wikipedia

Tris(2-methoxyethoxy)vinylsilane

General Manufacturing Information

Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types